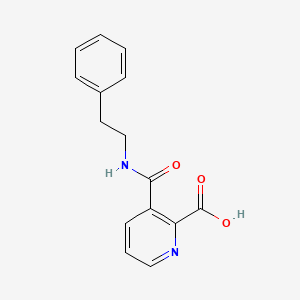

3-(N-(2-Phenylethyl)carbamoyl)pyridine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(N-(2-Phenylethyl)carbamoyl)pyridine-2-carboxylic acid, also known as PEPA, is a potent and selective agonist of the AMPA receptor, a type of glutamate receptor in the brain. PEPA has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, epilepsy, and depression.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Overview: 3-(N-(2-Phenylethyl)carbamoyl)pyridine-2-carboxylic acid is an interesting scaffold for designing novel drugs due to its unique structure. Researchers have explored its potential as a starting point for developing therapeutics.

Applications:- Antimycobacterial Agents : Derivatives of this compound have been investigated for their antimycobacterial activity . These derivatives could potentially serve as lead compounds for tuberculosis drug development.

- Prodrug Design : Methyl and propyl derivatives of this compound have been synthesized as prodrugs with increased lipophilicity. Prodrugs enhance drug delivery and bioavailability .

Organic Synthesis and Functional Group Transformations

Overview: The benzylic position in this compound offers opportunities for various chemical reactions. Let’s explore some of them:

Applications:- Free Radical Bromination : The benzylic hydrogen can be replaced by a bromine atom using N-bromosuccinimide (NBS). This reaction is useful for introducing bromine into organic molecules .

- Oxidation to Benzoic Acid : By treating the alkyl side chain with a sodium dichromate source (e.g., sulfuric acid), the alkyl group can be oxidized to a carboxylic acid functional group, yielding benzoic acid .

Transition Metal-Catalyzed Cross-Coupling Reactions

Overview: Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds. Let’s focus on one specific reaction:

Applications:- Suzuki–Miyaura Coupling : This reaction involves the coupling of an aryl or vinyl boron compound with an aryl or vinyl halide. Benzylpyridine-2-carboxylic acid derivatives could serve as substrates in Suzuki–Miyaura reactions, leading to diverse functionalized products .

properties

IUPAC Name |

3-(2-phenylethylcarbamoyl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c18-14(12-7-4-9-16-13(12)15(19)20)17-10-8-11-5-2-1-3-6-11/h1-7,9H,8,10H2,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOCGPXPPYUMZHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=C(N=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(N-(2-Phenylethyl)carbamoyl)pyridine-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide](/img/structure/B2424967.png)

![1-[3-(4-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2424972.png)

![N-[4-(diethylamino)-2-methylphenyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2424973.png)

![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cyclohexylthiophene-2-carboxamide](/img/structure/B2424976.png)

![2-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2424979.png)

![4-(4-methylphenyl)-5-[(4-pentylcyclohexyl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2424980.png)

![3-[[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2424981.png)

![2-morpholino-N-(thiophen-2-ylmethyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2424987.png)